molecular formula C14H17Cl2N3 B14241780 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile CAS No. 486393-38-8

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile

Cat. No.: B14241780
CAS No.: 486393-38-8
M. Wt: 298.2 g/mol
InChI Key: VOTOVNUEASEEOS-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound known for its significant role in various scientific research fields. It is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenyl group and a butanenitrile chain. This compound is often used in pharmaceutical research and analytical testing due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, such as methyl iodide (CH3I)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile is unique due to its specific combination of the piperazine ring, dichlorophenyl group, and butanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

CAS No.

486393-38-8

Molecular Formula

C14H17Cl2N3

Molecular Weight

298.2 g/mol

IUPAC Name

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butanenitrile

InChI

InChI=1S/C14H17Cl2N3/c15-12-4-3-5-13(14(12)16)19-10-8-18(9-11-19)7-2-1-6-17/h3-5H,1-2,7-11H2

InChI Key

VOTOVNUEASEEOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC#N)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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